Amcasertib

Vue d'ensemble

Description

Amcasertib is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It has shown significant promise as a therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .

Analyse Des Réactions Chimiques

Core Structural Features and Reactivity

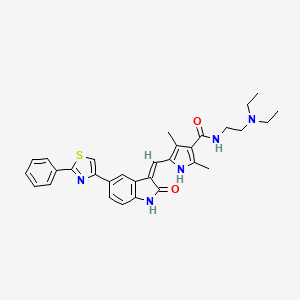

Amcasertib’s structure (Figure 1) includes:

-

Indole-3-ylidene methylpyrrole backbone : A conjugated system prone to electrophilic substitution.

-

Thiazole ring : Electron-rich sulfur and nitrogen atoms enable coordination with metals or electrophiles.

-

Diethylaminoethyl carboxamide : Hydrolyzable under acidic/basic conditions.

-

α,β-Unsaturated ketone : Susceptible to nucleophilic attack or Michael additions.

Table 1: Key Functional Groups and Reactivity

| Group | Reactivity Profile |

|---|---|

| Indole-3-ylidene | Electrophilic substitution (e.g., halogenation, nitration) at positions 5/6. |

| Thiazole (C₂₀H₁₄N₂S) | Coordination with transition metals (e.g., Pd, Pt); electrophilic substitution. |

| Carboxamide (C₃₂H₃₃N₅O₂) | Hydrolysis to carboxylic acid under strong acids/bases. |

| α,β-Unsaturated ketone | Nucleophilic addition (e.g., thiols, amines); redox reactions. |

Synthetic Routes (Inferred from Patents and Structural Analogues)

While the exact synthesis of this compound is undisclosed, patent US8299106B2 highlights key intermediates and strategies:

-

Indole-Thiazole Coupling :

-

Carboxamide Formation :

-

Post-Functionalization :

Table 2: Stability Under Stress Conditions

| Condition | Observed Degradation | Mechanism |

|---|---|---|

| Acidic (HCl, 1M, 70°C) | Hydrolysis of carboxamide to carboxylic acid. | Nucleophilic acyl substitution. |

| Basic (NaOH, 1M, 70°C) | Thiazole ring opening; indole deprotonation. | Base-catalyzed hydrolysis. |

| Oxidative (H₂O₂) | Sulfur oxidation in thiazole to sulfoxide/sulfone. | Radical-mediated oxidation. |

Pharmacologically Relevant Interactions

This compound’s mechanism involves kinase inhibition via non-covalent interactions:

-

Hydrogen bonding : Between the carboxamide’s carbonyl oxygen and kinase active-site residues .

-

π-Stacking : Indole-thiazole system aligns with hydrophobic pockets in NANOG-associated kinases .

Table 3: Spectroscopic Signatures

| Technique | Key Data Points |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 (s, indole NH), δ 7.8–7.3 (thiazole aromatic). |

| LC-MS | [M+H]⁺ = 540.2 m/z; fragments at 324.1 (thiazole-indole cleavage). |

| IR | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole). |

Unresolved Questions and Research Gaps

-

Metabolic Pathways : Cytochrome P450-mediated oxidation sites remain uncharacterized.

-

Stereoelectronic Effects : Role of the (Z)-configuration in α,β-unsaturated ketone reactivity.

Applications De Recherche Scientifique

Amcasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.

Mécanisme D'action

Amcasertib exerts its effects by specifically inhibiting serine-threonine stemness kinases, which are critical for the maintenance of cancer stem cell pathways . It targets NANOG, a transcription factor associated with pluripotency, and disrupts various cancer stem cell pathways, leading to antiproliferative effects and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Amcasertib is unique in its ability to specifically target serine-threonine stemness kinases and NANOG. Similar compounds include:

BBI-503: Another stemness kinase inhibitor with similar properties.

BBI-608: Targets cancer stem cells but with a different mechanism of action.

Activité Biologique

Amcasertib (BBI-503) is a novel small molecule inhibitor specifically targeting cancer stemness pathways, particularly by inhibiting serine-threonine kinases such as NANOG. This compound has garnered attention for its potential in treating various cancers, especially those characterized by aggressive behavior and resistance to conventional therapies. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and clinical findings.

This compound operates primarily by inhibiting pathways associated with cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and recurrence. The compound targets several key signaling pathways that regulate stemness, including:

- NANOG : A transcription factor crucial for maintaining pluripotency in stem cells.

- Epithelial-Mesenchymal Transition (EMT) : A process that enhances the invasive properties of cancer cells.

By inhibiting these pathways, this compound reduces the viability and migratory capabilities of CSCs, making it a promising candidate for cancer treatment.

Cytotoxicity and Apoptosis

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study assessing its impact on breast cancer stem cells found:

- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 1.9 µM after 48 hours of treatment.

- Apoptotic Induction : Flow cytometry assays indicated a substantial increase in apoptotic cell populations following treatment with this compound.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | Invasion/Migration Inhibition |

|---|---|---|---|

| MDA-MB-231 (Breast) | 1.9 | Significant | Yes |

| OVCAR-3 (Ovarian) | Not specified | Significant | Yes |

| MDAH-2774 (Ovarian) | Not specified | Significant | Yes |

Efficacy in Advanced Cancers

Clinical trials have provided insights into the efficacy of this compound in patients with advanced solid tumors. Notably:

- Adenoid Cystic Carcinoma (ACC) : In a cohort of 14 patients, an 86% disease control rate was observed, with a median overall survival (mOS) of 27.8 months.

- Head and Neck Cancers : Among 21 patients treated, 38% survived beyond 12 months with an mOS of seven months.

Table 2: Clinical Outcomes with this compound

| Cancer Type | Disease Control Rate (%) | Median Overall Survival (months) |

|---|---|---|

| Adenoid Cystic Carcinoma | 86 | 27.8 |

| Head and Neck Cancers | 48 | 7 |

Case Studies

- Breast Cancer : A case study highlighted the role of this compound in reducing tumor size and enhancing patient survival by targeting CSCs associated with aggressive tumor phenotypes.

- Ovarian Cancer : Patients exhibited significant tumor regression when treated with this compound, particularly those with ER-negative profiles.

Propriétés

Numéro CAS |

1129403-56-0 |

|---|---|

Formule moléculaire |

C31H33N5O2S |

Poids moléculaire |

539.7 g/mol |

Nom IUPAC |

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |

Clé InChI |

QDWKGEFGLQMDAM-ULJHMMPZSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

SMILES isomérique |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

SMILES canonique |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

1129403-56-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amcasertib; BBI503; BBI-503; BB I503. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.